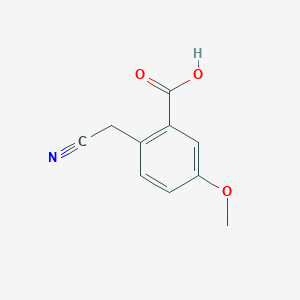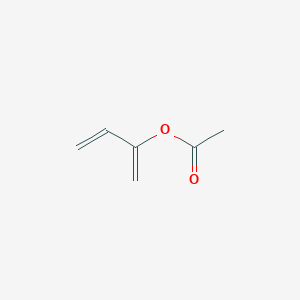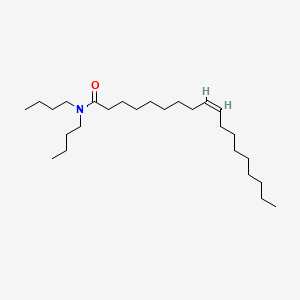
N,N-Dibutyloleamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyloleamide is a tertiary fatty amide derived from oleic acid. It is known for its dual functionality as both a plasticizer and an antimicrobial agent.
Métodos De Preparación
N,N-Dibutyloleamide can be synthesized through several methods. One common approach involves the reaction of oleic acid with dibutylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve solvent casting to prepare homogeneous composite films containing this compound .
Análisis De Reacciones Químicas
N,N-Dibutyloleamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
N,N-Dibutyloleamide has been extensively studied for its applications in scientific research. In chemistry, it is used as a plasticizer for polyvinyl chloride (PVC) resins, enhancing their flexibility and durability. In biology, it exhibits antimicrobial properties, making it useful in developing materials with antibacterial activity. In medicine, this compound is explored for its potential as a drug delivery agent due to its biocompatibility. Industrially, it is employed in the production of eco-friendly plasticizers and additives for various polymers .
Mecanismo De Acción
The mechanism of action of N,N-Dibutyloleamide involves its interaction with polymer matrices, where it acts as a plasticizer by reducing the glass transition temperature and increasing the elasticity of the material. Its antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria, leading to cell lysis. The molecular targets and pathways involved in these processes are still under investigation, but it is believed that the compound interacts with lipid bilayers and proteins within the cell membrane .
Comparación Con Compuestos Similares
N,N-Dibutyloleamide can be compared with other similar compounds, such as N-oleoylmorpholine and N,N-dibutylundecenamide. These compounds also exhibit plasticizing effects on polymers and possess antimicrobial properties. this compound is unique in its dual functionality, combining both plasticizing and antimicrobial activities in a single compound. This makes it a promising additive for various applications, particularly in the development of performance materials for medical and domestic purposes .
Propiedades
Número CAS |
5831-80-1 |
|---|---|
Fórmula molecular |
C26H51NO |
Peso molecular |
393.7 g/mol |
Nombre IUPAC |
(Z)-N,N-dibutyloctadec-9-enamide |
InChI |
InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h15-16H,4-14,17-25H2,1-3H3/b16-15- |
Clave InChI |
YMGHPIVBMBXPCR-NXVVXOECSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCCC)CCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


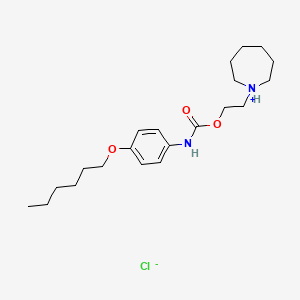
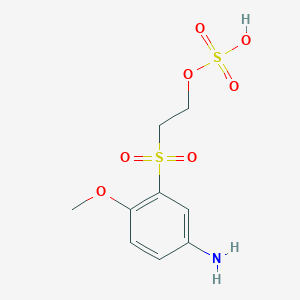
![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
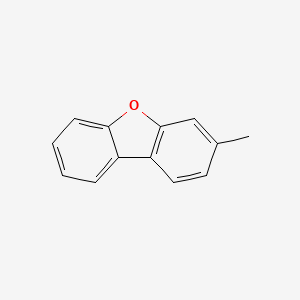
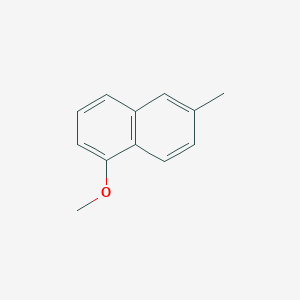
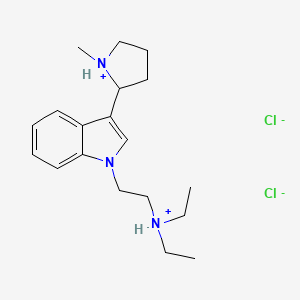
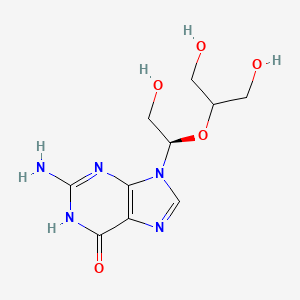

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)


